molecular formula C24H27ClN4O6S B2517632 (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride CAS No. 1217223-54-5

(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride

Cat. No.: B2517632
CAS No.: 1217223-54-5
M. Wt: 535.01
InChI Key: GRSXXKFAISTJLH-MLBSPLJJSA-N
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Description

(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O6S and its molecular weight is 535.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Compounds similar to the one , such as 2-anilinonicotinyl-linked acrylamide conjugates, have been designed, synthesized, and evaluated for their cytotoxic activity against various human cancer cell lines. These compounds exhibit significant anti-tubulin activity, leading to cell-cycle effects and apoptotic cell death in cancerous cells, particularly in lung adenocarcinoma epithelial cell lines. Such compounds are of interest due to their potential as potent anticancer agents, indicating that the compound might also have applications in cancer research and therapy (Kamal et al., 2014).

Synthesis and Analgesic Activities

Other research focuses on the synthesis of compounds with analgesic and anti-inflammatory properties. For example, compounds with a structure incorporating elements such as 3,4-dihydroisoquinolin-2(2H)-ylidene acetamides have shown to display significant analgesic effects in experimental models. This suggests that similar compounds, including those with acrylamide hydrochloride moieties, might be explored for their potential analgesic or anti-inflammatory applications, providing a basis for further pharmacological studies (Yusov et al., 2019).

Polymer Synthesis and Applications

The structure of the compound suggests potential for application in polymer synthesis, particularly in the development of smart materials or coatings. Research on similar compounds has shown that acrylamides can be polymerized to produce materials with specific properties, such as thermo-responsiveness or enhanced mechanical strength. These materials could have various applications ranging from biomedical to industrial uses (Fischer & Ritter, 2000).

Enzyme Inhibition and Molecular Recognition

Compounds featuring acrylamide moieties have been studied for their ability to inhibit enzymes or bind selectively to molecular targets. For instance, certain acrylamides have been investigated for their role in inhibiting acetylcholinesterase, an enzyme relevant in neurological disorders. This indicates potential research applications of the compound in studying enzyme mechanisms or developing therapeutic agents (Matsunaga et al., 2011).

Properties

IUPAC Name

(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(3-nitrophenyl)prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O6S.ClH/c1-32-19-7-8-20(33-2)23-22(19)25-24(35-23)27(11-10-26-12-14-34-15-13-26)21(29)9-6-17-4-3-5-18(16-17)28(30)31;/h3-9,16H,10-15H2,1-2H3;1H/b9-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSXXKFAISTJLH-MLBSPLJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.